![molecular formula C38H60N12O15 B056216 Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine CAS No. 115834-39-4](/img/structure/B56216.png)
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-aspartic acid is a naturally occurring amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the 22 proteinogenic amino acids, meaning it is directly incorporated into proteins during translation. L-aspartic acid is a non-essential amino acid in humans, which means the body can synthesize it as needed. It is found in both animals and plants and is particularly abundant in sugar cane and sugar beets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-aspartic acid can be synthesized through various methods. One common method involves the enzymatic synthesis using genetically engineered Escherichia coli. This process uses corn plasm as the main culture medium, optimizing conditions such as peptone, lactose, and incubation period to maximize the activity of aspartase . Another method involves the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation, which retains the optical activity of L-aspartic acid .
Industrial Production Methods
In industrial settings, L-aspartic acid is often produced from fumaric acid using cells containing aspartase. The process involves isoelectric point titration with sulfuric acid to extract L-aspartic acid . This method is efficient and widely used in the production of L-aspartic acid for various applications.
Analyse Chemischer Reaktionen
L-aspartic acid undergoes several types of chemical reactions, including:
Oxidation: L-aspartic acid can be oxidized to form oxaloacetate, which is a key intermediate in the citric acid cycle.
Reduction: Reduction of L-aspartic acid can lead to the formation of aspartate, which plays a role in neurotransmission.
Substitution: L-aspartic acid can participate in substitution reactions, where its amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include oxaloacetate, aspartate, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
L-aspartic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a chiral catalyst in asymmetric synthesis.
Wirkmechanismus
L-aspartic acid exerts its effects through various molecular targets and pathways. It is formed by the transamination of oxaloacetate, an intermediate in the citric acid cycle. L-aspartic acid serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It also plays a role in energy production by promoting the metabolism of the Krebs cycle .
Vergleich Mit ähnlichen Verbindungen
L-aspartic acid is often compared with its enantiomer, D-aspartic acid. While L-aspartic acid is directly incorporated into proteins, D-aspartic acid has more limited biological roles and is primarily involved in neurogenesis and the endocrine system . Other similar compounds include L-glutamic acid, which shares similar functions in neurotransmission and protein synthesis, but differs in its side chain structure and specific roles in metabolic pathways .
Eigenschaften
CAS-Nummer |
115834-39-4 |
---|---|
Molekularformel |
C38H60N12O15 |
Molekulargewicht |
925 g/mol |
IUPAC-Name |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H60N12O15/c1-17(2)29(49-31(58)18(3)45-32(59)22(39)12-20-7-9-21(53)10-8-20)36(63)50-30(19(4)52)35(62)44-15-26(54)46-23(6-5-11-42-38(40)41)33(60)43-14-27(55)47-24(13-28(56)57)34(61)48-25(16-51)37(64)65/h7-10,17-19,22-25,29-30,51-53H,5-6,11-16,39H2,1-4H3,(H,43,60)(H,44,62)(H,45,59)(H,46,54)(H,47,55)(H,48,61)(H,49,58)(H,50,63)(H,56,57)(H,64,65)(H4,40,41,42)/t18-,19+,22-,23-,24-,25-,29-,30-/m0/s1 |
InChI-Schlüssel |
HGUIGIFJDSEBMS-YZUVYHPZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Andere CAS-Nummern |
115834-39-4 |
Sequenz |
YAVTGRGDS |
Synonyme |
TAVTGAGAS Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.